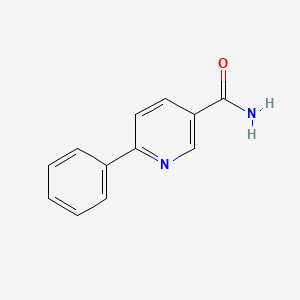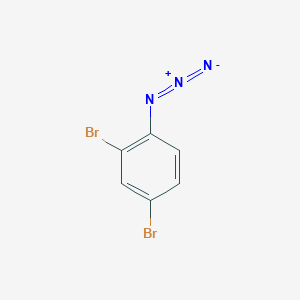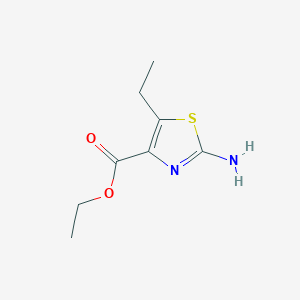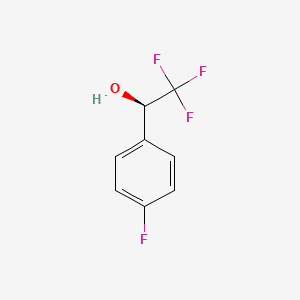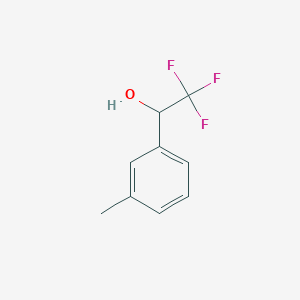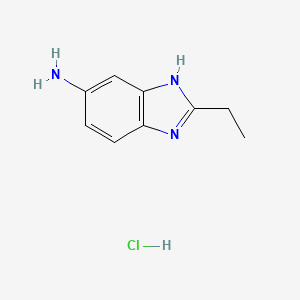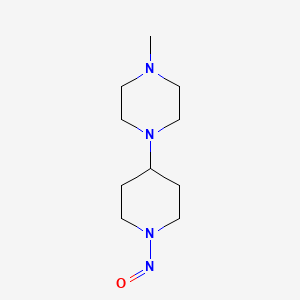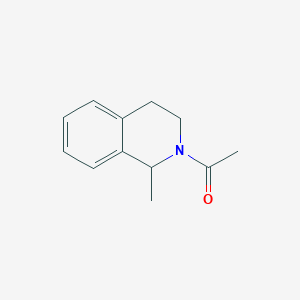
2-(bromomethyl)-5-methoxybenzonitrile
Overview
Description
2-(Bromomethyl)-5-methoxybenzonitrile is an organic compound with the molecular formula C9H8BrNO. This compound is characterized by a bromomethyl group attached to a benzene ring that also contains a methoxy group and a nitrile group. It is a versatile intermediate used in various chemical syntheses and has applications in medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(bromomethyl)-5-methoxybenzonitrile typically involves the bromination of 5-methoxybenzonitrile. One common method is the use of N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide or azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like carbon tetrachloride or chloroform at elevated temperatures .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve continuous flow reactors and the use of safer brominating agents to minimize hazardous by-products .
Chemical Reactions Analysis
Types of Reactions: 2-(Bromomethyl)-5-methoxybenzonitrile undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by various nucleophiles such as amines, thiols, and alkoxides to form corresponding derivatives.
Oxidation: The methoxy group can be oxidized to form aldehydes or carboxylic acids under strong oxidative conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: N-bromosuccinimide (NBS), benzoyl peroxide, azobisisobutyronitrile (AIBN), carbon tetrachloride, chloroform.
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reduction: Lithium aluminum hydride (LiAlH4), hydrogen gas with a palladium catalyst.
Major Products Formed:
Nucleophilic Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Aldehydes, carboxylic acids.
Reduction: Amines.
Scientific Research Applications
2-(Bromomethyl)-5-methoxybenzonitrile has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(bromomethyl)-5-methoxybenzonitrile depends on the specific chemical reactions it undergoes. For example, in nucleophilic substitution reactions, the bromomethyl group acts as a leaving group, allowing the nucleophile to attack the carbon atom and form a new bond . The methoxy and nitrile groups can also participate in various reactions, influencing the overall reactivity and stability of the compound .
Comparison with Similar Compounds
2-Bromomethylbenzofuran: Similar structure with a benzofuran ring instead of a benzene ring.
2-Bromomethylindole: Contains an indole ring, which imparts different electronic properties and reactivity.
5-Methoxybenzonitrile: Lacks the bromomethyl group, making it less reactive in nucleophilic substitution reactions.
Uniqueness: 2-(Bromomethyl)-5-methoxybenzonitrile is unique due to the presence of both a bromomethyl group and a nitrile group on the same benzene ring. This combination allows for a wide range of chemical modifications and applications, making it a valuable compound in various fields of research and industry .
Properties
IUPAC Name |
2-(bromomethyl)-5-methoxybenzonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrNO/c1-12-9-3-2-7(5-10)8(4-9)6-11/h2-4H,5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYJLXNZAQVSWQC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)CBr)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-Butyl (1R,5R)-1-formyl-3-azabicyclo[3.2.0]heptane-3-carboxylate](/img/structure/B6601133.png)
![(1R,5S,7S)-7-(4-fluorophenyl)-3-[(1R)-1-phenylethyl]-3-azabicyclo[3.2.0]heptan-2-one](/img/structure/B6601139.png)
![tert-butyl (2R)-2-[(fluorosulfonyl)methyl]morpholine-4-carboxylate](/img/structure/B6601143.png)

